molecular formula C30H29N3O3 B2875912 N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide CAS No. 872861-47-7

N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide

Cat. No.: B2875912
CAS No.: 872861-47-7
M. Wt: 479.58
InChI Key: BTGCWUIKAPOFGG-UHFFFAOYSA-N
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Description

N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide is a structurally complex molecule featuring:

  • Indole core: Substituted at the 3-position with a 2-oxoacetamide group.
  • Piperidine moiety: A 2-oxo-2-piperidin-1-ylethyl chain at the indole’s 1-position.
  • Acetamide substituents: N-Benzyl and N-phenyl groups on the acetamide nitrogen.

Properties

IUPAC Name

N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O3/c34-28(31-18-10-3-11-19-31)22-32-21-26(25-16-8-9-17-27(25)32)29(35)30(36)33(24-14-6-2-7-15-24)20-23-12-4-1-5-13-23/h1-2,4-9,12-17,21H,3,10-11,18-20,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGCWUIKAPOFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups .

Mechanism of Action

The mechanism of action of N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The indole core is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cancer cell proliferation or antiviral effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural motifs with several derivatives reported in the literature. Below is a detailed comparison:

Core Indole Modifications

1-(2-Oxo-2-piperidin-1-ylethyl) Substitution
  • Target Compound : The indole’s 1-position is substituted with a 2-oxo-2-piperidinylethyl group, introducing a basic piperidine ring that may enhance solubility or receptor binding .
  • N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-piperidin-1-yl)ethyl]indol-3-yl}sulfanyl)acetamide () : Shares the same 1-substituent but replaces the acetamide’s oxygen with sulfur, increasing lipophilicity and altering electronic properties .
Unsubstituted Indole Derivatives
  • The N-methyl group may decrease metabolic stability compared to the target’s N-phenyl .

Acetamide Substituent Variations

Compound Name R1 (N-Substituent) R2 (N-Substituent) Key Functional Groups Potential Implications References
Target Compound Benzyl Phenyl Oxo, piperidine Enhanced lipophilicity and rigidity
4-Fluorobenzyl Sulfanyl Fluorine, sulfur Increased electronegativity
2-Methoxy-5-methylphenyl - Methoxy, methyl Improved solubility
N-[3-(Benzyloxy)phenyl] Derivative () 3-(Benzyloxy)phenyl - Benzyloxy Bulkier substituent may hinder binding
  • : Substituted phenyl groups (methoxy, methyl) could improve aqueous solubility compared to the target’s benzyl/phenyl .

Physicochemical and Pharmacophore Considerations

  • Lipophilicity : The target’s benzyl and phenyl groups increase lipophilicity, favoring blood-brain barrier penetration. ’s fluorine substituent may balance this via polar interactions .

Biological Activity

N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the existing literature on its biological activity, including case studies, research findings, and a summary of its pharmacological properties.

Chemical Structure and Properties

The compound's chemical formula is C23H26N4O3C_{23}H_{26}N_{4}O_{3}, and it features a complex structure that includes indole and piperidine moieties. The presence of these functional groups is believed to contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, molecular docking studies have indicated that it may inhibit the activity of key enzymes involved in cancer cell proliferation, such as EGFR tyrosine kinase. This inhibition can lead to reduced viability in cancer cell lines, including HT29 (colon cancer) and DU145 (prostate cancer) cells .

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The MTT assay results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Cell LineIC50 (μM)
HT2915.0
DU14512.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, with a particular efficacy against Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy was quantified using MIC values:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound has moderate antibacterial activity, which could be further explored for therapeutic applications.

The proposed mechanism of action for the biological activity of this compound involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways in bacteria. This dual action may contribute to its effectiveness against biofilms formed by resistant bacterial strains .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the indole ring or piperidine moiety can significantly influence its potency and selectivity towards different biological targets.

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